molecular formula C18H14FN5O B2926443 6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 887215-16-9

6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2926443
CAS No.: 887215-16-9
M. Wt: 335.342
InChI Key: CACKIYRXJFPXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities, including anticancer, antiviral, and neuroprotective properties .

Scientific Research Applications

6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Future Directions

The future directions for “6-Benzyl-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” could involve further investigations into its biological activities, potential applications, and optimization of its synthesis. Given its structural features, it may serve as a useful scaffold for the development of novel therapeutic agents .

Preparation Methods

The synthesis of 6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluorobenzylamine with benzyl isocyanide in the presence of a base can lead to the formation of the desired triazolopyrimidine scaffold . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 6-benzyl-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

6-benzyl-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c19-15-9-5-4-8-14(15)11-24-17-16(21-22-24)18(25)23(12-20-17)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACKIYRXJFPXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.